molecular formula C21H16N2O3S2 B2668258 (Z)-5-phenyl-2-(phenylimino)-3-(phenylsulfonyl)thiazolidin-4-one CAS No. 1164483-37-7

(Z)-5-phenyl-2-(phenylimino)-3-(phenylsulfonyl)thiazolidin-4-one

Cat. No. B2668258
CAS RN: 1164483-37-7
M. Wt: 408.49
InChI Key: GXJKSVVWQRWBMW-DQRAZIAOSA-N
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Description

Thiazolidin-4-ones are a versatile and privileged nucleus comprising of a five-membered heterocyclic ring system possessing a sulfur heteroatom and a cyclic amide bond . They have been the subject of extensive research and review studies, mainly published in the last decade, exploring the diverse types of biological activities of this nucleus with potential therapeutic applications .


Synthesis Analysis

Thiazolidin-4-one compounds can be synthesized via heterocyclizing the corresponding N-aryl-2-chloroacetamides with ammonium thiocyanate . The structures of the obtained compounds can be confirmed by an extensive analysis of their spectroscopic data, including infrared, 1H NMR, 13C NMR, and mass analyses .


Molecular Structure Analysis

The possible tautomeric forms of synthesized thiazolidine-4-ones have been studied. The tautomerization equilibrium parameters, ΔH, ΔG, and Keq were calculated using the DFT/B3LYP methodology, where it has been indicated that the tautomeric form, phenylimino, is more favorable than the phenylamino form .


Chemical Reactions Analysis

The (E, Z)-isomer of thiazolidin-4-one compounds is formed as the initial product which transforms to the (Z, Z)-isomer under mild conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific thiazolidin-4-one compound can be determined by its molecular structure and the substituents it carries. For example, the compound “2-PHENYLIMINO-THIAZOLIDIN-4-ONE” has a linear formula of C9H8N2OS and a molecular weight of 192.241 .

Scientific Research Applications

Synthesis and Structural Insights

A study by Slivchuk et al. (2008) describes a synthetic approach to derivatives of 5-phenylsulfonylthiouracil and its condensed analogs, highlighting methods that could potentially be applied to the synthesis of thiazolidin-4-one derivatives. This research demonstrates the versatility of phenylsulfonyl groups in chemical synthesis, which may be relevant to the compound of interest (Slivchuk, Brovarets, & Drach, 2008).

Yavari et al. (2016) reported a one-pot synthesis method for functionalized 4,5-bis(phenylimino)-1,3-thiazolidine-2-thiones, which suggests a pathway for the synthesis of closely related compounds. This method emphasizes the ease of generating functionalized thiazolidine derivatives under mild conditions (Yavari, Zahedi, & Baoosi, 2016).

Potential Biological Activities

Wrobel et al. (1998) explored novel 5-(3-aryl-2-propynyl)-5-(arylsulfonyl)thiazolidine-2,4-diones as antihyperglycemic agents, indicating the therapeutic potential of sulfonylthiazolidinediones. This study suggests that derivatives of thiazolidin-4-one, particularly those with phenylsulfonyl groups, may have applications in managing hyperglycemia (Wrobel et al., 1998).

Niwata et al. (1997) investigated substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives as nonpeptide inhibitors of human heart chymase, revealing the potential of phenylsulfonyl and phenylimino groups in cardiovascular therapeutic applications (Niwata et al., 1997).

Mechanism of Action

While the specific mechanism of action for “(Z)-5-phenyl-2-(phenylimino)-3-(phenylsulfonyl)thiazolidin-4-one” is not available, thiazolidin-4-one compounds have been found to exhibit a wide range of biological activities, including anticancer potential .

Safety and Hazards

The safety and hazards associated with a specific thiazolidin-4-one compound would depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds for detailed safety information .

Future Directions

Thiazolidin-4-one compounds are gaining the attention of researchers due to their diverse biological activities and potential therapeutic applications . Future research may focus on exploring the structural diversity and substitution patterns among diverse derivatives containing this nucleus as a core skeleton . Further studies like pharmacokinetic and metabolic stability are suggested to generate potential lead candidates with the translational outcome .

properties

IUPAC Name

3-(benzenesulfonyl)-5-phenyl-2-phenylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S2/c24-20-19(16-10-4-1-5-11-16)27-21(22-17-12-6-2-7-13-17)23(20)28(25,26)18-14-8-3-9-15-18/h1-15,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJKSVVWQRWBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)N(C(=NC3=CC=CC=C3)S2)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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